Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) is a compound that exhibits potent anti-HIV activity. It is a derivative of tenofovir, a well-known antiviral medication used to treat HIV and chronic hepatitis B. This compound has been modified to enhance its pharmacokinetic properties, including a longer half-life in human liver microsomes compared to tenofovir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) involves the functionalization of tenofovir with a trimethylsilylacetylene group. This modification is typically achieved through a series of chemical reactions, including esterification and silylation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The trimethylsilylacetylene group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like azides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) with modified pharmacokinetic and pharmacodynamic properties .
Aplicaciones Científicas De Investigación
Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) involves its conversion to the active metabolite tenofovir diphosphate. This metabolite inhibits the activity of HIV reverse transcriptase, an enzyme crucial for viral replication. The compound’s enhanced pharmacokinetic properties allow for prolonged activity and improved efficacy in inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir: The parent compound, widely used in antiviral therapies.
Tenofovir alafenamide: A prodrug of tenofovir with improved pharmacokinetic properties.
Tenofovir disoproxil fumarate: Another prodrug of tenofovir, commonly used in combination therapies.
Uniqueness
Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) is unique due to its enhanced pharmacokinetic properties, including a longer half-life and improved bioavailability. These modifications make it a promising candidate for further development in antiviral therapies .
Propiedades
Fórmula molecular |
C29H55N6O5PSi |
---|---|
Peso molecular |
626.8 g/mol |
Nombre IUPAC |
azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(14-trimethylsilyltetradec-13-ynoxy)propoxy]phosphinate |
InChI |
InChI=1S/C29H52N5O5PSi.H3N/c1-26(22-34-24-33-27-28(30)31-23-32-29(27)34)38-25-40(35,36)39-20-17-19-37-18-15-13-11-9-7-5-6-8-10-12-14-16-21-41(2,3)4;/h23-24,26H,5-15,17-20,22,25H2,1-4H3,(H,35,36)(H2,30,31,32);1H3/t26-;/m1./s1 |
Clave InChI |
VJLNQNZHVPHART-UFTMZEDQSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+] |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.